molecular formula C22H21N3O3 B3316178 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953157-66-9

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B3316178
M. Wt: 375.4 g/mol
InChI Key: OBMDWOGFHZFEKL-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and isoxazole rings, the introduction of the methoxyphenyl group, and the coupling of these components together. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole, isoxazole, and methoxyphenyl groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and isoxazole rings, as well as the methoxyphenyl group, could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the indole, isoxazole, and methoxyphenyl groups would likely influence these properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, the study of its physical and chemical properties, the investigation of its potential biological activity, and the development of methods for its safe handling and use.


Please note that this is a general analysis based on the structure of the compound, and specific information may vary. For detailed and accurate information, further research and analysis would be required.


properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-18-8-6-15(7-9-18)21-12-17(25-28-21)13-22(26)23-11-10-16-14-24-20-5-3-2-4-19(16)20/h2-9,12,14,24H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDWOGFHZFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 3
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 4
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 5
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N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Reactant of Route 6
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

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